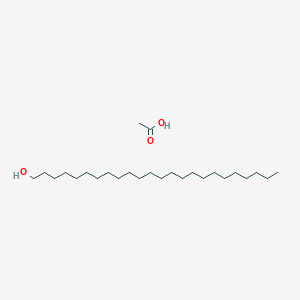
Acetic acid--tetracosan-1-ol (1/1)
Overview
Description
Acetic acid–tetracosan-1-ol (1/1) is a compound formed by the combination of acetic acid and 1-tetracosanol . 1-Tetracosanol, also known as lignoceryl alcohol, is a fatty alcohol containing 24 carbon atoms, usually derived from the fatty acid lignoceric acid .
Synthesis Analysis
The synthesis of an ester, which is what acetic acid–tetracosan-1-ol (1/1) would be classified as, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of 1-tetracosanol, the alcohol component of the compound, is a long chain of 24 carbon atoms with a hydroxyl group attached at one end . The acetic acid component consists of a methyl group attached to a carboxyl functional group .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of acetic acid–tetracosan-1-ol (1/1) is likely an esterification reaction. This involves the reaction of an alcohol (in this case, 1-tetracosanol) with a carboxylic acid (acetic acid) in the presence of an acid catalyst .Physical and Chemical Properties Analysis
1-Tetracosanol has a molecular weight of 354.663 g/mol, a melting point of 75 °C, and a solubility in water of 0.001 g/L at 23 °C . Acetic acid has a molecular weight of 60.052 g/mol, a melting point of 16.6 °C, and is miscible with water .Scientific Research Applications
Physical-Chemical Properties of Chitosan in Acetic Acid Solutions
A viscometric study by Costa, Teixeira, Delpech, Souza, and Costa (2015) investigated the behavior of chitosan solutions in acetic acid/sodium acetate and acetic acid/sodium chloride mixtures. This study is pivotal in understanding the solvation and viscometric molar mass of chitosan, a biopolymer with extensive applications in biomedicine and biotechnology, in different acetic acid mixtures. The findings highlight how acetic acid's solvent properties influence chitosan's physical-chemical behaviors, offering insights into optimizing its applications in various fields (Costa et al., 2015).
Acetic Acid in the Synthesis of Biologically Active Molecules
The synthesis of biologically active molecules often involves acetic acid or its derivatives as key intermediates. For instance, Fengtian Wu, Ping Liu, Xiaowei Ma, Jianwei Xie, and B. Dai (2013) highlighted the use of tetrazole-1-acetic acid as an effective ligand in copper-catalyzed N-arylation of imidazoles with aryl iodides. This method demonstrates acetic acid derivatives' role in facilitating chemical reactions under mild conditions, contributing to the efficient synthesis of N-arylated products widely used in pharmaceuticals and agrochemicals (Wu et al., 2013).
Acetic Acid's Role in Material Science
Acetic acid also finds applications in material science, particularly in the modification and synthesis of polymers. Kamide, Terakawa, and Miyazaki (1979) conducted a viscometric and light-scattering determination of dilute solution properties of cellulose diacetate in solvents like acetone and tetrahydrofuran. Their research provides valuable data on how acetic acid derivatives interact with cellulose, influencing its properties and applications in producing materials like films, fibers, and plastics (Kamide et al., 1979).
Environmental and Industrial Applications
In environmental and industrial contexts, acetic acid's efficacy in catalyzing reactions is leveraged for cleaner production processes. Pecha, Arauzo, and García-Pérez (2015) explored the impact of acetic acid impregnation on the pyrolysis of Douglas fir wood, aiming to enhance levoglucosan yield. Their study underscores acetic acid's potential in improving the efficiency of biomass conversion processes, pivotal for renewable energy and sustainable chemical production (Pecha et al., 2015).
Fermentation and Biotechnology
In biotechnology, acetic acid plays a crucial role in fermentation processes. Pirahmadi, Mobasher, Montazeri-Najafabady, Amini, and Ghasemi (2012) optimized the fermentation conditions for acetic acid production by Gluconobacter xylinus. Their research highlights the importance of acetic acid in industrial fermentation, demonstrating its wide-ranging applications from food preservation to the synthesis of biodegradable plastics (Pirahmadi et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
1-Tetracosanol, acetate, also known as Acetic acid–tetracosan-1-ol (1/1), is a fatty alcohol containing 24 carbon atoms
Biochemical Pathways
Fatty alcohols like 1-tetracosanol are usually derived from the fatty acid lignoceric acid . They can participate in various metabolic processes, including energy production, lipid synthesis, and protein acetylation .
Biochemical Analysis
Biochemical Properties
1-Tetracosanol, acetate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetyl-CoA synthetase, which catalyzes the conversion of acetate into acetyl-CoA, a crucial molecule in energy production and lipid synthesis . Additionally, 1-Tetracosanol, acetate is known to interact with fatty acid synthase, an enzyme involved in the synthesis of long-chain fatty acids . These interactions are essential for maintaining cellular lipid homeostasis and energy balance.
Cellular Effects
1-Tetracosanol, acetate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to enhance insulin sensitivity by modulating the insulin receptor kinase pathway . This modulation leads to improved glucose uptake and utilization in cells, thereby playing a role in managing insulin resistance and type 2 diabetes. Additionally, 1-Tetracosanol, acetate has been observed to impact lipid metabolism by regulating the expression of genes involved in fatty acid synthesis and oxidation .
Molecular Mechanism
The molecular mechanism of 1-Tetracosanol, acetate involves several key interactions at the molecular level. It binds to acetyl-CoA synthetase, facilitating the conversion of acetate to acetyl-CoA . This binding interaction is crucial for the compound’s role in lipid metabolism. Furthermore, 1-Tetracosanol, acetate has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in cholesterol synthesis . This inhibition leads to reduced cholesterol levels, highlighting its potential as a cholesterol-lowering agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Tetracosanol, acetate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1-Tetracosanol, acetate maintains its biochemical activity, influencing cellular functions such as lipid metabolism and insulin sensitivity . Prolonged exposure to high concentrations may lead to cellular stress and altered metabolic responses.
Dosage Effects in Animal Models
The effects of 1-Tetracosanol, acetate vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve lipid profiles and enhance insulin sensitivity . At high doses, it may exhibit toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
1-Tetracosanol, acetate is involved in several metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as acetyl-CoA synthetase and fatty acid synthase, facilitating the synthesis and oxidation of fatty acids . Additionally, the compound influences the tricarboxylic acid (TCA) cycle by providing acetyl-CoA, a key substrate for energy production . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 1-Tetracosanol, acetate is transported and distributed through various mechanisms. It interacts with lipid transporters and binding proteins, facilitating its movement across cellular membranes . The compound is also known to accumulate in lipid-rich tissues, such as adipose tissue and the liver . This distribution pattern is essential for its role in lipid metabolism and energy storage.
Subcellular Localization
1-Tetracosanol, acetate exhibits specific subcellular localization, primarily within lipid droplets and the endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. Within these organelles, 1-Tetracosanol, acetate exerts its biochemical effects, influencing lipid synthesis and storage .
Properties
IUPAC Name |
acetic acid;tetracosan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-2(3)4/h25H,2-24H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLWLOAEBBEREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90838859 | |
| Record name | Acetic acid--tetracosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90838859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-29-7 | |
| Record name | Acetic acid--tetracosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90838859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


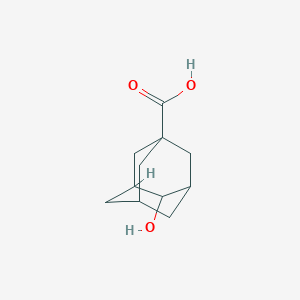

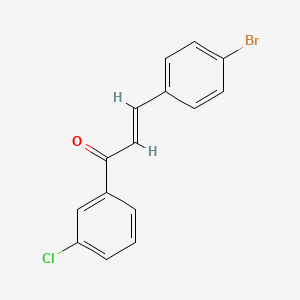

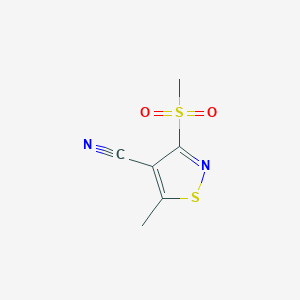
![3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid](/img/structure/B3156143.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea](/img/structure/B3156152.png)
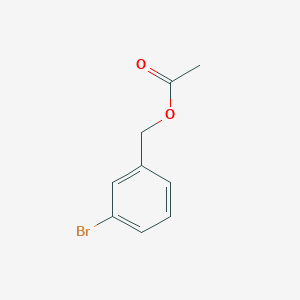
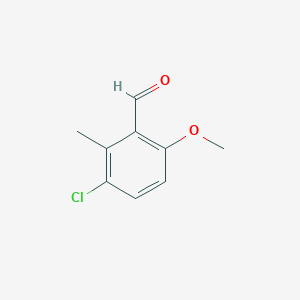
![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)
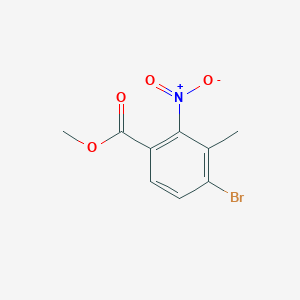
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)
![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)
